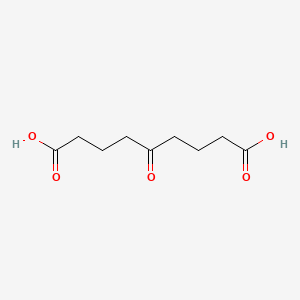

5-Oxoazelainsäure

Übersicht

Beschreibung

5-Oxononanedioic acid, also referred to as 5-oxo-hexanedioic acid, is an organic compound that belongs to the family of carboxylic acids. It is a non-cyclic dicarboxylic acid, with a molecular formula of C6H8O4 and a molecular weight of 140.12. 5-Oxononanedioic acid is a white, crystalline solid with a melting point of about 168 °C. It is insoluble in water, but soluble in most organic solvents.

Wissenschaftliche Forschungsanwendungen

. . .

Biologische Eigenschaften

5-Oxoazelainsäure hat sich als vielversprechend hinsichtlich verschiedener biologischer Eigenschaften erwiesen. Sie wurde bei der Herstellung von liposomalen Formulierungen eingesetzt, die eine verbesserte Biokompatibilität, Bioverfügbarkeit, antimikrobielle, antigenotoxische und entzündungshemmende Eigenschaften aufweisen .

Dermatologische Anwendungen

This compound hat sich als wirksam bei der Behandlung verschiedener Ursachen von Akne und verwandten Hauterkrankungen erwiesen . Sie wird gut vertragen, wenn sie in verschiedenen klassischen Formulierungen wie Gel und Creme verwendet wird .

Liposomale Formulierungen

Es wurde eine neuartige liposomale Formulierung auf Basis von this compound entwickelt . Die liposomalen Formulierungen wurden durch die Lipidfilmhydrationsmethode mit verschiedenen Konzentrationen von Azelaic Acid (15%, 20%, 25%) hergestellt .

Antimikrobielle Aktivität

Die liposomalen Formulierungen von this compound zeigten im Vergleich zur freien Azelaic-Acid-Lösung eine bessere Wirkung gegen Staphylococcus aureus und Enterococcus faecalis .

Wundheilende Wirkung

Zytotoxizitätstests und ein in vitro „Scratch“-Test, der mit normalen menschlichen Hautfibroblasten durchgeführt wurde, zeigten eine beschleunigende Heilwirkung .

Schutzwirkung gegen DNA-Schäden

Ein Komet-Assay zeigte die schützende Wirkung von liposomalen Formulierungen aus this compound gegen durch Wasserstoffperoxid induzierte DNA-Schäden in Fibroblasten .

Optimale Formulierung

Die optimale Formulierung in Bezug auf die antimikrobielle und wundheilende Wirkung war AALipo20% (Liposomen mit 20% Azelaic Acid enthalten) .

Wirkmechanismus

Target of Action

5-Oxoazelaic acid, also known as 5-Oxononanedioic acid, primarily targets anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes . These bacteria are known to play a significant role in the development of acne, a common skin condition .

Mode of Action

The interaction of 5-Oxoazelaic acid with its targets results in the inhibition of cellular protein synthesis . This antibacterial effect is thought to be achieved by the compound’s ability to interfere with the synthesis of necessary proteins within the bacterial cells . This disruption in protein synthesis inhibits the growth and proliferation of the bacteria, thereby mitigating their impact on the skin .

Biochemical Pathways

Glycolysis is a critical process for energy production in these organisms. By inhibiting this pathway, 5-Oxoazelaic acid effectively starves the bacteria, further contributing to its antibacterial effects .

Pharmacokinetics

It is known that azelaic acid, a related compound, is well-tolerated in humans when administered orally, with a significant portion being eliminated in the urine within 12 hours

Result of Action

The primary result of 5-Oxoazelaic acid’s action is the reduction of acne-causing bacteria on the skin . By inhibiting protein synthesis and impeding energy production within these bacteria, 5-Oxoazelaic acid effectively reduces their numbers, leading to an improvement in acne symptoms .

Eigenschaften

IUPAC Name |

5-oxononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCHZEFRDKAINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206540 | |

| Record name | 5-Oxononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57822-06-7 | |

| Record name | 5-Oxoazelaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57822-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxononanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057822067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57822-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxoazelaic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)